molecular formula C17H18N4O5 B14547687 N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide CAS No. 62065-06-9

N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide

Cat. No.: B14547687
CAS No.: 62065-06-9
M. Wt: 358.3 g/mol
InChI Key: UOXKINFQFOSBMJ-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide is a chemical compound with the molecular formula C17H18N4O5. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a dinitrobenzamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide typically involves the reaction of 4-(dimethylamino)phenylethylamine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in

Properties

CAS No.

62065-06-9

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C17H18N4O5/c1-19(2)14-5-3-12(4-6-14)7-8-18-17(22)13-9-15(20(23)24)11-16(10-13)21(25)26/h3-6,9-11H,7-8H2,1-2H3,(H,18,22)

InChI Key

UOXKINFQFOSBMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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